

What is the chemical structure of Niazirin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Niazirin**

Cat. No.: **B037790**

[Get Quote](#)

Niazirin: A Comprehensive Technical Guide

An In-depth Analysis of the Chemical Structure, Bioactivity, and Mechanisms of Action of a Promising Bioactive Compound from *Moringa oleifera*

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin is a nitrile glycoside that has been isolated from various parts of the plant *Moringa oleifera*, a tree native to the Indian subcontinent. It is a compound of significant interest within the scientific community due to its diverse range of biological activities. Emerging research has highlighted its potential as an antioxidant, an anti-inflammatory agent, and a modulator of key cellular signaling pathways involved in metabolic diseases. This technical guide provides a detailed overview of the chemical structure of **Niazirin**, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known mechanisms of action.

Chemical Structure and Properties

Niazirin is classified as a phenolic glycoside. Its structure consists of a rhamnose sugar moiety linked to a 4-hydroxyphenylacetonitrile aglycone.

Systematic IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile.[\[1\]](#)

Table 1: Physicochemical Properties of **Niazirin**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₇ NO ₅	[1]
Molecular Weight	279.29 g/mol	[1]
Monoisotopic Mass	279.11067264 Da	[1]
CAS Number	122001-32-5	[1]
Appearance	Powder	Vendor Data
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Vendor Data
SMILES	CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O	Vendor Data
InChI	InChI=1S/C14H17NO5/c1-8- 11(16)12(17)13(18)14(19- 8)20-10-4-2-9(3-5-10)6-7- 15/h2-5,8,11-14,16- 18H,6H2,1H3/t8-,11-,12+,13+, 14-/m0/s1	[1]
InChIKey	OBJREHLZEIEGDU- CNJBRALLSA-N	[1]

Table 2: Reported Biological Activity of **Niazirin**

Assay	Target/Effect	Result	Source
α-Glucosidase Inhibition	α-Glucosidase	IC ₅₀ : 382.2 μM	[2]
Antioxidant Activity	DPPH Radical Scavenging	Data not quantitatively reported, but showed good free radical scavenging activity.	[1]
Antioxidant Activity	ABTS Radical Scavenging	Data not quantitatively reported, but showed good free radical scavenging activity.	[1]
Antioxidant Activity	Ferric Reducing Antioxidant Power (FRAP)	Data not quantitatively reported, but showed good free radical scavenging activity.	[1]
Cell Proliferation	Attenuation of high glucose-induced Vascular Smooth Muscle Cell (VSMC) proliferation	Significantly attenuated proliferation.	[1]
ROS Production	Decrease in high glucose-induced ROS in VSMCs	Significantly decreased ROS production.	[1]

Experimental Protocols

Isolation of Niazirin from *Moringa oleifera*

A preparative method for isolating **Niazirin** in high purity and yield utilizes Fast Centrifugal Partition Chromatography (FCPC). [3][4]

- Plant Material: Dried and powdered fruits (pods) of *Moringa oleifera*.

- Extraction: The powdered material is first extracted with a solvent like chloroform to produce a crude extract.
- FCPC Protocol:
 - Solvent System Preparation: A two-phase solvent system is prepared with ethyl acetate/n-butanol/water at a ratio of 6:0.5:4 (v/v/v). The mixture is thoroughly shaken and allowed to separate into an upper organic layer and a lower aqueous layer.
 - Stationary and Mobile Phases: The upper organic layer is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.
 - Sample Preparation: The crude chloroform extract (e.g., 1 gram) is dissolved in a mixture of the stationary and mobile phases (e.g., 5 mL stationary phase and 3 mL mobile phase).
 - Chromatography: The FCPC column is filled with the stationary phase. The sample is then injected, and the mobile phase is pumped through the column in descending mode at a defined flow rate (e.g., 6 mL/min) and rotor speed (e.g., 400 rpm).
 - Fraction Collection & Analysis: Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing **Niazirin**.
 - Yield and Purity: This method has been reported to yield approximately 70 mg of **Niazirin** from 1 g of crude extract, with a purity of 94.8% as determined by HPLC.[3][4]

In Vitro Antioxidant Activity Assays

The antioxidant capacity of **Niazirin** has been evaluated using several standard assays.[1] The following are generalized protocols.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Prepare a stock solution of DPPH in methanol.
 - In a 96-well plate, add various concentrations of **Niazirin** to the DPPH solution.
 - Incubate the plate in the dark at room temperature for approximately 30 minutes.

- Measure the absorbance at a wavelength of ~517 nm using a microplate reader.
- The percentage of scavenging activity is calculated relative to a control (DPPH solution without **Niazirin**). The IC₅₀ value is determined from a dose-response curve.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 - Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
 - Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.
 - Add various concentrations of **Niazirin** to the diluted ABTS•+ solution.
 - After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

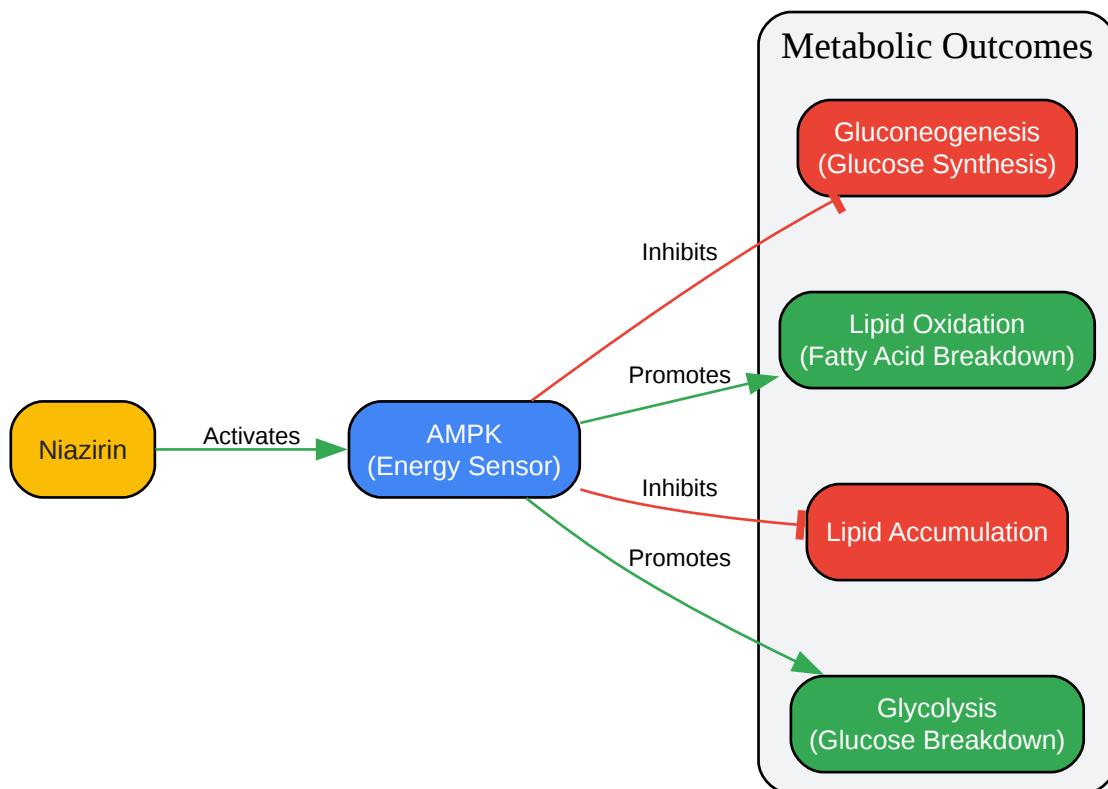
Cell-Based Assays

- High Glucose-Induced VSMC Proliferation Assay:
 - Culture vascular smooth muscle cells (VSMCs) in standard medium.
 - Induce a proliferative state by exposing the cells to a high concentration of glucose (e.g., 25 mM D-glucose) for a specified period (e.g., 24-48 hours).
 - Treat the high-glucose-stimulated cells with varying concentrations of **Niazirin**.
 - Assess cell viability and proliferation using a method such as the CCK-8 (Cell Counting Kit-8) assay, which measures mitochondrial dehydrogenase activity.
 - Alternatively, proliferation can be assessed by Western blot analysis of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).
- Intracellular ROS Production (DCF-DA Assay):
 - Seed cells (e.g., VSMCs) in a 96-well plate and allow them to adhere.

- Induce oxidative stress with a stimulus (e.g., high glucose). Treat cells with **Niazirin** simultaneously or as a pre-treatment.
- Wash the cells with phosphate-buffered saline (PBS).
- Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) probe (e.g., 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[\[5\]](#)[\[6\]](#)
- During incubation, intracellular esterases cleave the diacetate group, trapping the non-fluorescent H₂DCF within the cells.
- Wash the cells again with PBS to remove excess probe.
- Intracellular ROS oxidizes H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

• Western Blot Analysis for Protein Expression (PKCζ and Nox4):

- Culture, treat, and harvest cells as described in the proliferation assay.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:
 - Rabbit polyclonal anti-phospho-PKCζ (Thr410)
 - Rabbit polyclonal anti-PKCζ

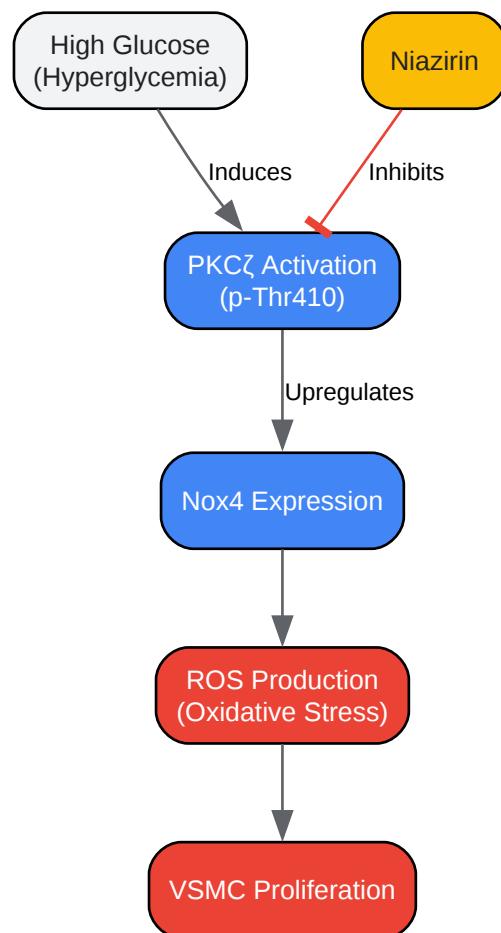

- Rabbit polyclonal anti-Nox4 (e.g., 1:1000 to 1:6000 dilution)[[7](#)]
- Anti- β -actin or anti-GAPDH (as a loading control)
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Signaling Pathways and Mechanisms of Action

Niazirin has been shown to modulate at least two critical signaling pathways related to metabolic health and oxidative stress.

Activation of the AMPK Signaling Pathway

Niazirin is considered an agonist of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[[4](#)] By activating AMPK, **Niazirin** can improve carbohydrate and lipid metabolism.[[4](#)] Activated AMPK works to restore cellular energy balance by stimulating catabolic processes (like fatty acid oxidation and glycolysis) and inhibiting anabolic processes (like gluconeogenesis, cholesterol synthesis, and protein synthesis).[[4](#)][[8](#)]



[Click to download full resolution via product page](#)

Niazirin activates the AMPK pathway, leading to beneficial metabolic shifts.

Inhibition of the High Glucose-Induced PKC ζ /Nox4 Pathway

In hyperglycemic conditions, such as those modeled by high-glucose treatment of vascular smooth muscle cells, there is an increase in reactive oxygen species (ROS) which contributes to complications like diabetic atherosclerosis. This process is mediated by the activation of Protein Kinase C zeta (PKC ζ) and the subsequent upregulation of NADPH oxidase 4 (Nox4), a major source of ROS. **Niazirin** has been shown to intervene in this pathway. It prevents the high glucose-induced activation of PKC ζ and inhibits the expression of Nox4, thereby reducing oxidative stress and the associated cell proliferation.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Niazirin's antioxidant effect via the PKCζ/Nox4 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Niazirin from *Moringa oleifera* Lam. attenuates high glucose-induced oxidative stress through PKCζ/Nox4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2',7'-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX4 antibody (14347-1-AP) | Proteintech [ptglab.com]
- 8. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Niazirin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037790#what-is-the-chemical-structure-of-niazirin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com